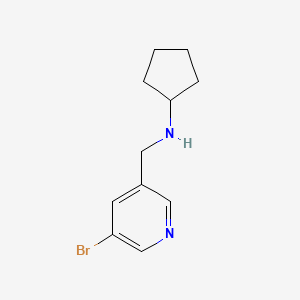

N-((5-bromopyridin-3-yl)methyl)cyclopentanamine

Description

Historical Context and Chemical Classification

N-((5-Bromopyridin-3-yl)methyl)cyclopentanamine (CAS: 1183060-02-7; alternative CAS: 1449008-24-5) is a brominated heterocyclic amine first reported in synthetic chemistry literature circa the early 2010s. Its development aligns with advancements in cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which became prominent for constructing biaryl systems in pharmaceutical intermediates. Classified as a pyridine derivative , it belongs to the broader family of nitrogen-containing heterocycles, characterized by a six-membered aromatic ring with one nitrogen atom. The bromine substituent at the pyridine’s 5-position and the cyclopentylamine sidechain further categorize it as a functionalized alkylamine , enabling diverse reactivity in organic synthesis.

Key Historical Milestones:

- 2011 : Initial PubChem registration (CID 53248849) of related analogs underlines growing interest in pyridine-based amines.

- 2017 : Patent CN107628990B detailed bromopyridine synthesis methods, indirectly supporting scalable production of precursors for this compound.

- 2020s : Commercial availability through suppliers like Parchem and AKSci marked its adoption in medicinal chemistry workflows.

Significance in Organic and Heterocyclic Chemistry

This compound exemplifies the strategic integration of halogenation and amine functionalization to modulate electronic and steric properties. Its structural features make it valuable in:

- Pharmaceutical Intermediates : The bromine atom serves as a handle for palladium-catalyzed cross-couplings, critical in constructing kinase inhibitors (e.g., analogs of Palbociclib, a CDK4/6 inhibitor).

- Ligand Design : The cyclopentylamine moiety enhances binding affinity to metalloenzymes, as seen in catalysts for transfer hydrogenation.

- Heterocyclic Diversification : The pyridine core participates in cycloadditions and nucleophilic substitutions, enabling access to fused ring systems.

Reactivity Profile:

Structural Features and Molecular Architecture

The compound’s architecture combines a pyridine ring and a cyclopentylamine group linked via a methylene bridge. Key structural attributes include:

Molecular Descriptors:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BrN₂ | |

| Molecular Weight | 255.15 g/mol | |

| SMILES | BrC1=CN=CC(CNC2CCCC2)=C1 | |

| InChIKey | JNCFFDCOHALEPF-UHFFFAOYSA-N |

Structural Analysis:

- Pyridine Core : The bromine at C5 creates electron deficiency, enhancing susceptibility to cross-coupling. The meta-substitution pattern (C3 methylene group) imposes steric constraints, directing regioselectivity in reactions.

- Cyclopentylamine Sidechain : The saturated five-membered ring adopts an envelope conformation, minimizing strain while providing a chiral center for asymmetric synthesis (if resolved).

- Methylene Linker : Facilitates rotational flexibility, allowing the amine to adopt multiple orientations relative to the aromatic system.

3D Conformation:

Computational models (PubChem) reveal a twisted geometry between the pyridine and cyclopentane rings, with dihedral angles of ~120°. This arrangement optimizes π-π stacking potential while mitigating steric clashes.

Propriétés

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-5-9(6-13-8-10)7-14-11-3-1-2-4-11/h5-6,8,11,14H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRSKSQNZLWZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591063 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183060-02-7 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclopentanamine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with cyclopentylamine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-bromopyridin-3-yl)methyl)cyclopentanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Pyridine N-oxides.

Reduction Reactions: Piperidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neurological Disorders

Research indicates that N-((5-bromopyridin-3-yl)methyl)cyclopentanamine may interact with neuroreceptors, particularly the N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and memory function, and their dysregulation is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated as a potential positron emission tomography (PET) tracer for studying NR2B subunit-containing NMDA receptors, which are associated with cognitive functions and neurodegeneration .

1.2 Pain Management

The compound's interaction with opioid receptors suggests its potential as a novel analgesic agent. Studies have indicated that derivatives of similar compounds can exhibit moderate mu-opioid receptor (MOR) affinity while minimizing addictive properties, making them suitable candidates for pain management without the high risk of dependency .

Biological Activities

2.1 Antimicrobial Properties

Preliminary studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens. This activity is attributed to the presence of the bromopyridine moiety, which enhances the compound's ability to disrupt bacterial cell membranes .

2.2 Cancer Research

The compound's mechanism of action includes modulation of signaling pathways involved in cancer cell proliferation and survival. Research into structurally related compounds has revealed their potential as inhibitors of cancer cell growth, particularly in models of breast and prostate cancer . The ability to selectively target cancerous cells while sparing normal cells is a critical area of ongoing research.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is essential for its application in therapy:

- Receptor Binding : The compound's structure suggests it may bind to various receptors, including GPCRs (G protein-coupled receptors), influencing downstream signaling pathways that regulate pain perception and cognitive functions.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory processes, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which N-((5-bromopyridin-3-yl)methyl)cyclopentanamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural analogs of N-((5-bromopyridin-3-yl)methyl)cyclopentanamine and their pharmacological or radiochemical properties:

Key Differences in Pharmacological and Physicochemical Properties

Substituent Effects on Receptor Binding: The 5-bromo substituent in the title compound likely increases molecular weight and lipophilicity compared to the 4-fluoro-2-methoxy analog. The 4-fluoro-2-methoxy analog demonstrated high specificity for NR2B in preclinical PET studies, with a dissociation constant ($K_d$) in the low nanomolar range inferred from Cheng-Prusoff analysis .

Radiochemical Performance: The carbon-11-labeled 4-fluoro-2-methoxy derivative achieved a radiochemical purity >99% and specific activity suitable for in vivo imaging, highlighting its superiority as a PET tracer compared to non-radiolabeled brominated analogs .

Synthetic Feasibility :

- Brominated analogs may require harsh reaction conditions (e.g., bromination agents), whereas fluorinated derivatives are often synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, offering higher yields .

Comparative Data Table: Radiochemical Properties

| Parameter | This compound | N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine |

|---|---|---|

| Radiochemical Yield | Not applicable | 49 ± 3% (decay-corrected) |

| Specific Activity | Not applicable | 78 ± 10 GBq/µmol |

| Binding Affinity (Ki) | Not reported | ~2.5 nM (estimated for NR2B) |

| LogP (Predicted) | ~3.1 (bromine increases lipophilicity) | ~2.8 (fluoro/methoxy balance enhances brain penetration) |

Research Implications and Gaps

- Brominated vs. Structural studies (e.g., X-ray crystallography) could clarify how bromine impacts NMDA receptor interactions .

- Synthetic Optimization : Evidence from fluoro-methoxy analog synthesis (e.g., silica gel chromatography, hydrogenation) suggests pathways for improving brominated derivative yields .

- In Vivo Performance : Unlike the carbon-11-labeled analog, the brominated compound lacks biodistribution data, necessitating further preclinical evaluation .

Activité Biologique

N-((5-bromopyridin-3-yl)methyl)cyclopentanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and its mechanisms of action.

Chemical Structure and Properties

This compound features a bromopyridine moiety attached to a cyclopentanamine backbone. Its unique structure allows it to engage in various biochemical pathways, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that the compound could serve as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. The following effects were observed:

- Caspase Activation : Enhanced caspase-3 activity was noted at concentrations as low as 10 µM, indicating the initiation of apoptotic pathways.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited significant accumulation in the S phase, suggesting disruption of normal cell cycle progression .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- NMDA Receptor Modulation : The compound may influence NMDA receptor activity, which is crucial in neurodegenerative diseases .

- Microtubule Disruption : As observed in related studies, compounds with similar structures have been shown to destabilize microtubules, leading to cell death in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the apoptosis observed in cancer cell lines treated with this compound.

Study 1: Antimicrobial Evaluation

In a controlled study, this compound was tested against multi-drug resistant bacterial strains. Results indicated a superior performance compared to standard antibiotics, with significant reductions in bacterial viability observed at MIC levels.

Study 2: Cancer Cell Line Testing

In another study focusing on MDA-MB-231 cells, treatment with the compound led to morphological changes consistent with apoptosis. The study utilized both live-cell imaging and biochemical assays to confirm these findings.

Q & A

Q. What are the key synthetic methodologies for preparing N-((5-bromopyridin-3-yl)methyl)cyclopentanamine and its radiolabeled analogs?

The synthesis involves nucleophilic substitution and methylation steps. For radiolabeling (e.g., carbon-11), the precursor 2-(5-((cyclopentylamino)methyl)pyridin-3-yl)-5-fluorophenol reacts with [¹¹C]methyl iodide in dimethylsulfoxide (DMSO) using potassium carbonate as a base at 85°C for 5 minutes. Purification is achieved via preparative HPLC, followed by formulation in phosphate-buffered saline. Radiochemical purity (>99%) and specific activity (~78 GBq/µmol) are validated using analytical HPLC .

Q. How is the lipophilicity (LogD₀ct,7.4) of this compound determined experimentally?

LogD is measured via a shake-flask method:

Mix 1 mL of radiolabeled compound in phosphate buffer (pH 7.4) with 1 mL of 1-octanol.

Vortex for 1 min, settle for 30 min.

Sample both layers, measure radioactivity, and calculate:

LogD₀ct,7.4 = log₁₀(Average counts in octanol / Average counts in buffer)

Triplicate measurements ensure reproducibility .

Q. What quality control parameters are critical for validating radiolabeled this compound?

Key parameters include:

- Radiochemical purity : Assessed via HPLC (e.g., >99% purity confirmed at retention time 8.64 min) .

- Specific activity : Measured using a dose calibrator and UV spectroscopy (e.g., 78 ± 10 GBq/µmol) .

- Sterility and pH : Formulation in ethanol/phosphate buffer (pH 5.2) ensures biocompatibility .

Advanced Research Questions

Q. How can researchers optimize radiochemical yield during [¹¹C]methylation?

Variables to test:

- Base selection : Potassium carbonate vs. stronger bases (e.g., NaOH).

- Solvent : DMSO vs. acetonitrile or DMF.

- Temperature : 85°C vs. lower/higher temperatures.

- Reaction time : Fixed at 5 min, but shorter/longer durations may improve efficiency.

Decay-corrected yields (~49%) and preparative yields (4.1 GBq) are reported as benchmarks .

Q. What preclinical models are suitable for evaluating this compound as an NMDA receptor PET tracer?

- In vitro binding assays : Use rat forebrain homogenates to measure affinity for NR2B subunits .

- Biodistribution in rodents : Intravenous administration in mice/rats, followed by organ radioactivity counting (e.g., brain uptake at 5 min post-injection) .

- Blocking studies : Co-administer unlabeled NMDA antagonists (e.g., MK-801) to assess receptor specificity .

Q. How do structural modifications impact NMDA receptor subtype selectivity?

- Replace the 5-bromo group with electron-withdrawing (e.g., fluoro) or bulky substituents.

- Compare binding affinities using autoradiography with [³H]MK-801 or competitive assays.

- The cyclopentylamine moiety is critical for NR2B selectivity; substituting it with larger rings (e.g., cyclohexyl) may alter pharmacokinetics .

Q. What analytical tools resolve discrepancies in receptor binding data between in vitro and in vivo studies?

- Metabolite analysis : Use plasma/tissue HPLC to confirm tracer stability.

- Kinetic modeling : Compartmental analysis of PET data to distinguish specific vs. nonspecific binding.

- Cross-validation : Compare blocking study results with autoradiography data from post-mortem tissues .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.